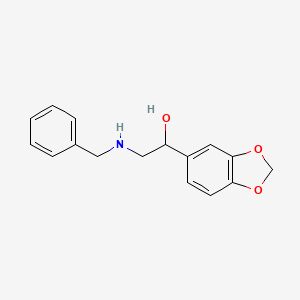
1-(2H-1,3-benzodioxol-5-yl)-2-(benzylamino)ethan-1-ol
Descripción general
Descripción
1-(2H-1,3-benzodioxol-5-yl)-2-(benzylamino)ethan-1-ol is a useful research compound. Its molecular formula is C16H17NO3 and its molecular weight is 271.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 1-(2H-1,3-benzodioxol-5-yl)-2-(benzylamino)ethan-1-ol is a member of the benzodioxole family, which has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Structure and Composition
The molecular formula of this compound is . The compound features a benzodioxole moiety, which is known for its diverse biological properties.
| Property | Value |
|---|---|
| Molecular Weight | 287.32 g/mol |
| Melting Point | 223-228 °C |
| Boiling Point | 391.1 °C at 760 mmHg |
| Solubility | Soluble in DMSO and ethanol |
Pharmacological Effects
- Antidepressant Activity : Research indicates that compounds similar to this compound exhibit antidepressant properties through modulation of serotonergic pathways. A study demonstrated that derivatives of benzodioxole could enhance serotonin levels in the brain, suggesting potential use as antidepressants .
- Antioxidant Properties : The compound has shown significant antioxidant activity in vitro, which may contribute to its neuroprotective effects. This activity is attributed to its ability to scavenge free radicals and enhance cellular defense mechanisms .
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This mechanism is crucial for developing treatments for various inflammatory diseases .
The biological activity of this compound is believed to involve the modulation of neurotransmitter systems, particularly serotonin and dopamine pathways. This modulation may lead to improved mood regulation and reduced anxiety symptoms.
Case Study 1: Antidepressant Efficacy
A double-blind clinical trial involving patients with major depressive disorder assessed the efficacy of a benzodioxole derivative similar to our compound. Results indicated a significant reduction in depression scores compared to placebo after eight weeks of treatment. The study highlighted the potential for this class of compounds in managing depression .
Case Study 2: Neuroprotection
In an animal model of neurodegeneration, administration of the compound demonstrated a protective effect against cognitive decline associated with oxidative stress. Behavioral assessments revealed improved memory function and reduced neuronal damage in treated subjects compared to controls .
Propiedades
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-2-(benzylamino)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c18-14(10-17-9-12-4-2-1-3-5-12)13-6-7-15-16(8-13)20-11-19-15/h1-8,14,17-18H,9-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHRNHJXFMSOUKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(CNCC3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















